1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE
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Overview
Description
1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety linked to a phenyl group through a methylene bridge, which is further connected to a pyrrolidin-1-yl-methanone group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(Naphthalen-2-yloxymethyl)benzoic acid, which is then converted into the desired compound through a series of reactions involving esterification, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or naphthalene rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential as an antifungal and antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies .
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural properties suggest it could be modified to enhance its efficacy and reduce toxicity .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and membrane disruption.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-(Naphthalen-2-yloxymethyl)-benzoic acid
Uniqueness
Compared to similar compounds, 1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-(naphthalen-2-yloxymethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H21NO2/c24-22(23-13-3-4-14-23)19-9-7-17(8-10-19)16-25-21-12-11-18-5-1-2-6-20(18)15-21/h1-2,5-12,15H,3-4,13-14,16H2 |
InChI Key |
KPGRRVROZULTPT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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